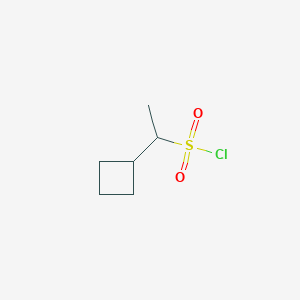

1-Cyclobutylethane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Key Synthetic Intermediates in Modern Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a highly valuable class of organic compounds, primarily serving as versatile intermediates in a wide array of chemical transformations. Their importance is rooted in the electrophilic nature of the sulfur atom and the excellent leaving group ability of the chloride ion. This reactivity allows them to readily engage with a variety of nucleophiles, such as alcohols, amines, and thiols, to form sulfonates, sulfonamides, and thioesters, respectively. rit.eduresearchgate.net

The resulting sulfonamide linkage, in particular, is a cornerstone of medicinal chemistry, found in a multitude of pharmaceutical agents with diverse therapeutic activities, including antibacterial, diuretic, and anticancer properties. google.com The ability of sulfonyl chlorides to easily react with heterocyclic amines facilitates the construction of complex molecular scaffolds. google.com Furthermore, sulfonyl chlorides are instrumental in the introduction of sulfonyl groups that can act as protecting groups for amines or be further functionalized. rit.edu Their utility also extends to their role as precursors for the generation of sulfenes and in various carbon-carbon and carbon-heteroatom bond-forming reactions, highlighting their broad applicability in the synthesis of complex organic molecules. researchgate.net

Structural and Chemical Importance of Cyclobutane (B1203170) Derivatives in Organic Chemistry

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif in organic chemistry. Its significance arises from the inherent ring strain, which imparts unique conformational and reactive properties not observed in its acyclic or larger ring counterparts. bldpharm.comgoogle.com This strain energy can be harnessed to drive a variety of chemical reactions, including ring-opening and ring-expansion processes, making cyclobutane derivatives valuable building blocks for the synthesis of more complex molecular architectures. nih.govnih.gov

In the realm of medicinal chemistry, the incorporation of a cyclobutane unit can confer desirable conformational rigidity to a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Unlike other small rings or double bonds, the cyclobutane moiety generally does not significantly alter the electronic properties of a molecule, allowing for its use as a bioisosteric replacement for other groups to fine-tune pharmacokinetic and pharmacodynamic properties. nih.gov A number of marketed drugs and biologically active compounds contain the cyclobutane ring, underscoring its importance in drug discovery. nih.govnih.gov Beyond pharmaceuticals, cyclobutane derivatives have found applications in materials science, contributing to the development of novel polymers and supramolecular assemblies. nih.gov

Research Context and Academic Relevance of 1-Cyclobutylethane-1-sulfonyl chloride

A comprehensive review of the current academic literature reveals that this compound is not a widely studied compound. There is a notable absence of published research detailing its specific synthesis, characterization, or application in peer-reviewed journals. Its primary presence is noted in the catalogs of chemical suppliers, where it is offered as a research chemical.

This suggests that this compound is likely utilized as a specialized building block in proprietary drug discovery programs or in the synthesis of novel, complex molecules that are not yet in the public domain. Its academic relevance, therefore, lies in its potential as a tool for chemical innovation, allowing researchers to introduce the unique combination of a secondary sulfonyl chloride and a cyclobutylethyl group into new molecular frameworks. The investigation of its reactivity and the biological activity of its derivatives represents an open area for future academic exploration.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO2S |

|---|---|

Molecular Weight |

182.67 g/mol |

IUPAC Name |

1-cyclobutylethanesulfonyl chloride |

InChI |

InChI=1S/C6H11ClO2S/c1-5(10(7,8)9)6-3-2-4-6/h5-6H,2-4H2,1H3 |

InChI Key |

PVIRJQBYHVGOMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 1 Cyclobutylethane 1 Sulfonyl Chloride and Analogues

Nucleophilic Substitution at Tetracoordinate Sulfur

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides is a cornerstone of their chemistry. The mechanism of these reactions is generally considered to be a bimolecular nucleophilic substitution, often following a concerted pathway. nih.gov However, depending on the reactants and conditions, a stepwise addition-elimination pathway can also be a possibility. mdpi.comresearchgate.net

Concerted SN2 Mechanism and Transition State Characteristics

For the majority of alkanesulfonyl and arenesulfonyl chlorides, nucleophilic substitution proceeds through a concerted SN2-like mechanism. nih.govresearchgate.netnih.gov This pathway involves a single transition state where the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. nih.gov This is analogous to the SN2 reaction at a carbon center, but with the attack occurring at the sulfur atom. cdnsciencepub.com

The transition state for this process is believed to be a trigonal bipyramidal structure. cdnsciencepub.com In this arrangement, the incoming nucleophile and the leaving chloride ion occupy the apical positions, while the two oxygen atoms and the organic substituent (in this case, the 1-cyclobutylethyl group) are in the equatorial positions. Evidence for this type of mechanism comes from various kinetic studies, including the analysis of kinetic solvent isotope effects and correlations with the extended Grunwald-Winstein equation. nih.govbeilstein-journals.org For many sulfonyl chlorides, the l/m ratio derived from the extended Grunwald-Winstein equation is greater than 1, which is indicative of a bimolecular (SN2) mechanism.

Addition-Elimination (A-E) Pathways

While the concerted SN2 mechanism is prevalent, an alternative stepwise addition-elimination pathway is also considered, particularly with highly reactive nucleophiles or specific substrate structures. mdpi.commdpi.com This mechanism involves the initial addition of the nucleophile to the sulfonyl sulfur, forming a transient pentacoordinate sulfurane intermediate. researchgate.netnih.gov This intermediate would then subsequently eliminate the leaving group (chloride) to yield the final product.

Distinguishing definitively between a concerted SN2 and a stepwise A-E mechanism can be challenging, as both typically result in an inversion of configuration at the sulfur center. nih.gov However, theoretical studies and the influence of strongly electron-withdrawing substituents suggest that the A-E pathway is more likely for substrates that can stabilize the pentacoordinate intermediate. mdpi.com For typical alkanesulfonyl chlorides like 1-cyclobutylethane-1-sulfonyl chloride, the concerted SN2 pathway is generally favored under solvolytic conditions. nih.gov

Steric and Electronic Effects of Substituents on Sulfonyl Sulfur Reactivity

The reactivity of the sulfonyl sulfur is significantly influenced by both steric and electronic effects of the attached organic substituent.

Electronic Effects: Electron-withdrawing groups attached to the sulfur atom increase the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack. This generally leads to an increase in the reaction rate. cdnsciencepub.comresearchgate.net Conversely, electron-donating groups decrease the positive charge on the sulfur atom, thereby reducing the rate of nucleophilic substitution. researchgate.net For this compound, the alkyl group is electron-donating, which would suggest a moderate level of reactivity compared to sulfonyl chlorides with electron-withdrawing substituents.

Steric Effects: The steric bulk of the substituent attached to the sulfonyl group can hinder the approach of the nucleophile to the sulfur atom. Generally, increased steric hindrance leads to a decrease in the rate of an SN2 reaction. figshare.com However, in some cases, particularly with ortho-alkyl substituted arenesulfonyl chlorides, an unexpected acceleration of the reaction is observed. This has been attributed to a unique, sterically congested ground state structure that is more reactive. mdpi.comresearchgate.net For this compound, the secondary alkyl group with a cyclobutyl substituent presents a degree of steric hindrance that would be expected to influence its reactivity in bimolecular reactions.

Solvolysis Reactions and Mechanistic Investigations of Sulfonyl Chlorides

Solvolysis reactions, where the solvent acts as the nucleophile, are instrumental in elucidating the reaction mechanisms of sulfonyl chlorides. nih.govnih.gov Kinetic studies of these reactions provide valuable data for understanding the nature of the transition state and the influence of the solvent. nih.govbeilstein-journals.org

Kinetic Solvent Isotope Effects (KSIEs)

The kinetic solvent isotope effect (KSIE), determined by comparing the reaction rates in a protonated solvent (like H₂O or CH₃OH) and its deuterated counterpart (D₂O or CH₃OD), is a powerful tool for probing reaction mechanisms. nih.govbeilstein-journals.org For the solvolysis of sulfonyl chlorides, KSIE values (kH₂O/kD₂O or kMeOH/kMeOD) are typically greater than 1.5. nih.govmdpi.com

These elevated KSIE values are indicative of significant nucleophilic interaction from the solvent in the transition state and are consistent with a bimolecular (SN2) mechanism, often involving general-base catalysis by a second solvent molecule. mdpi.com For instance, the KSIE for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride are around 1.56, suggesting more bond breaking at the transition state for the chloride ion departure compared to the hydrolysis of alkyl chlorides. nih.gov A KSIE value in this range would be expected for the solvolysis of this compound, supporting a bimolecular reaction pathway.

Extended Grunwald-Winstein Equation Correlations in Mixed Solvents

The extended Grunwald-Winstein equation is a linear free-energy relationship used to correlate the specific rates of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.govnih.gov The equation is expressed as:

log(k/k₀) = lNT + mYCl + c

where:

k and k₀ are the solvolysis rate constants in a given solvent and the standard solvent (80% ethanol), respectively. nih.gov

l is the sensitivity of the substrate to changes in solvent nucleophilicity. nih.gov

m is the sensitivity of the substrate to changes in solvent ionizing power. nih.gov

NT and YCl are the solvent nucleophilicity and ionizing power parameters, respectively. nih.gov

c is a constant. nih.gov

For the solvolysis of most sulfonyl chlorides, the l values are significant, indicating a substantial contribution from the solvent's nucleophilicity to the reaction rate. nih.govbeilstein-journals.org This is a hallmark of an SN2 mechanism. nih.govbeilstein-journals.org The ratio of l/m is often used as a mechanistic criterion; values between 1.4 and 2.5 are characteristic of an SN2 pathway. For a hypothetical solvolysis of this compound, it is anticipated that the rate data would fit well with the extended Grunwald-Winstein equation, yielding l and m values consistent with a concerted SN2 mechanism. nih.govresearchgate.net

Catalytic Roles of Solvent Molecules (General Acid/Base Catalysis)

In the solvolysis of alkanesulfonyl chlorides, including analogues of this compound, solvent molecules often play a direct catalytic role beyond simply acting as the bulk medium. This participation is frequently characterized by general acid or general base catalysis, where a solvent molecule facilitates the reaction by donating or accepting a proton in the transition state. libretexts.org For sulfonyl chlorides, which typically undergo nucleophilic substitution at the sulfur center via a bimolecular (SN2) mechanism, general base catalysis by the solvent is particularly significant. rsc.org

In this mechanism, a solvent molecule (e.g., water or an alcohol) acts as the nucleophile, attacking the electrophilic sulfur atom. Simultaneously, a second solvent molecule acts as a general base, abstracting a proton from the attacking nucleophile in the transition state. This concerted process avoids the formation of a high-energy, positively charged intermediate and lowers the activation energy of the reaction. The transition state involves a partial bond forming between the nucleophilic oxygen and the sulfur, a partial bond breaking between the sulfur and the leaving chloride ion, and a partial proton transfer from the nucleophile to the second solvent molecule.

Strong evidence for this type of mechanism comes from kinetic solvent isotope effect (KSIE) studies, which compare the reaction rates in a protonated solvent (like H₂O or CH₃OH) to its deuterated counterpart (D₂O or CH₃OD). nih.govbeilstein-journals.org A KSIE value (kH/kD) significantly greater than 1 indicates that the O-H bond of the solvent is being broken in the rate-determining step, which is consistent with general base catalysis. mdpi.comcdnsciencepub.com For many sulfonyl chlorides, KSIE values in the range of 1.5 to 2.0 are commonly observed, supporting the role of the solvent as a proton acceptor in the transition state. nih.gov This bimolecular pathway is generally favored for primary and secondary alkanesulfonyl chlorides. nih.govnih.gov

Table 1: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of Various Sulfonyl Chlorides

| Sulfonyl Chloride | Solvent System | Temperature (°C) | KSIE (kH/kD) | Reference |

|---|---|---|---|---|

| Methanesulfonyl chloride | H₂O/D₂O | 20 | 1.57 | beilstein-journals.org |

| Benzenesulfonyl chloride | H₂O/D₂O | 20 | 1.56 | beilstein-journals.org |

| trans-β-Styrenesulfonyl chloride | H₂O/D₂O | 45 | 1.46 | mdpi.com |

| trans-β-Styrenesulfonyl chloride | CH₃OH/CH₃OD | 45 | 1.76 | mdpi.com |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | CH₃OH/CH₃OD | - | 1.75 |

Distinct Reactivity Attributes of the Cyclobutyl Ring in this compound

Influence of Ring Strain on Reactivity

Cycloalkanes with small rings, such as cyclobutane (B1203170), are inherently unstable due to ring strain. chemistrysteps.com This strain is a combination of two main factors: angle strain and torsional strain. masterorganicchemistry.com Angle strain arises from the deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. In a hypothetical planar cyclobutane, the angles would be 90°, leading to significant angle strain. masterorganicchemistry.comlibretexts.org Torsional strain results from the eclipsing of C-H bonds on adjacent carbon atoms, similar to the eclipsed conformation of ethane. masterorganicchemistry.com

This high degree of stored energy makes the cyclobutyl ring susceptible to reactions that lead to ring-opening, as this relieves the inherent strain. wikipedia.orgpharmaguideline.com While the sulfonyl chloride group itself is the primary site of reaction in nucleophilic substitutions, the strain in the attached cyclobutyl ring can influence the stability of the transition state. The strained C-C bonds of the cyclobutyl ring have a higher p-character than typical sp³-hybridized carbons, which can affect the electronic properties of the substituent and potentially the energetics of bond formation and cleavage at the sulfur center. nih.gov The tendency to release strain can be a driving force in certain reactions, making the molecule more reactive compared to an acyclic analogue. masterorganicchemistry.com

Table 2: Ring Strain Energies of Common Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropane | 3 | 27.6 | masterorganicchemistry.com |

| Cyclobutane | 4 | 26.3 | wikipedia.orgmasterorganicchemistry.com |

| Cyclopentane | 5 | 7.4 | wikipedia.org |

| Cyclohexane | 6 | ~0 | libretexts.org |

Stereoelectronic Factors Modulating Reactivity

Stereoelectronic effects are stabilizing interactions that depend on the specific three-dimensional arrangement of orbitals within a molecule. wikipedia.orgbaranlab.org In the case of the cyclobutyl ring, its puckered conformation is a key determinant of these effects. The non-planar structure creates pseudo-axial and pseudo-equatorial positions for substituents on the ring, leading to specific spatial relationships between bonding and antibonding orbitals.

The reactivity at the sulfonyl chloride group can be modulated by the alignment of the C-S bond with the orbitals of the strained cyclobutyl ring. For instance, hyperconjugation, an interaction involving the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital, can play a role. The orientation of the σ C-S bond relative to the strained σ C-C bonds of the ring can influence the electron density at the carbon atom attached to the sulfonyl group.

This specific geometry can affect the stability of the transition state during a nucleophilic attack. A favorable overlap between the orbitals of the cyclobutyl ring and the developing orbitals in the SN2 transition state can lower the activation energy and accelerate the reaction. Conversely, an unfavorable alignment could hinder reactivity. The puckered nature of the ring is dynamic, undergoing rapid inversion between two equivalent puckered conformations at room temperature. dalalinstitute.com However, the energetic landscape of this inversion and the preferred orientation of the substituent can create a subtle but significant bias in the reactivity profile of the molecule, governed by these precise stereoelectronic interactions.

Organic Transformations and Synthetic Applications of 1 Cyclobutylethane 1 Sulfonyl Chloride

Derivatization of the Sulfonyl Chloride Functional Group

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This allows for the straightforward synthesis of a diverse array of sulfur-containing compounds.

The reaction of sulfonyl chlorides with primary or secondary amines is a traditional and highly efficient method for the formation of sulfonamides. ucl.ac.ukucl.ac.uk This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. ucl.ac.uk The reaction of 1-cyclobutylethane-1-sulfonyl chloride with an amine proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct. nih.gov

The general reaction is as follows:

this compound + R¹R²NH → 1-Cyclobutylethane-1-sulfonamide derivative + HCl

Table 1: Illustrative Synthesis of Sulfonamides from this compound

| Amine Nucleophile | Product Name |

|---|---|

| Ammonia (NH₃) | 1-Cyclobutylethane-1-sulfonamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-1-cyclobutylethane-1-sulfonamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-1-cyclobutylethane-1-sulfonamide |

This method's versatility allows for the incorporation of the 1-cyclobutylethylsulfonyl moiety into complex molecules, which is valuable for modifying the physicochemical properties of drug candidates. d-nb.infonih.gov The cyclobutane (B1203170) ring, in particular, is an increasingly utilized motif in medicinal chemistry to improve metabolic stability and introduce three-dimensionality. nih.gov

Sulfonate esters are important intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. They are prepared by reacting a sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base, such as pyridine. youtube.com The reaction involves the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of this compound.

The general reaction is as follows:

this compound + R-OH → 1-Cyclobutylethane-1-sulfonate ester + HCl

This transformation proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction. youtube.com

Table 2: Examples of Sulfonate Ester Synthesis

| Alcohol | Base | Product Name |

|---|---|---|

| Methanol (CH₃OH) | Pyridine | Methyl 1-cyclobutylethane-1-sulfonate |

| Ethanol (CH₃CH₂OH) | Pyridine | Ethyl 1-cyclobutylethane-1-sulfonate |

In a manner analogous to the formation of sulfonate esters, this compound can react with thiol nucleophiles (R-SH) to yield sulfonothioates (often called thiosulfonates). The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion (R-S⁻), which then attacks the sulfonyl chloride.

The general reaction is as follows:

this compound + R-SH → 1-Cyclobutylethane-1-sulfonothioate + HCl

Table 3: Potential Sulfonothioate Derivatives

| Thiol | Product Name |

|---|---|

| Ethanethiol (CH₃CH₂SH) | S-Ethyl 1-cyclobutylethane-1-sulfonothioate |

Reactions Involving the Alkyl Chain and Cyclobutyl Moiety

Beyond the direct derivatization of the sulfonyl chloride group, this functional handle can be used to initiate reactions that modify the hydrocarbon portion of the molecule.

Recent advances in photoredox catalysis have enabled the use of sulfonyl chlorides in the radical hydrosulfonylation of alkenes. researchgate.netnih.gov In this process, visible light and a photocatalyst are used to induce a single-electron transfer to the sulfonyl chloride, leading to the homolytic cleavage of the S-Cl bond and the formation of a 1-cyclobutylethanesulfonyl radical. nih.gov This highly reactive radical intermediate then adds across the double bond of an unsaturated compound (an alkene). The resulting carbon-centered radical is subsequently quenched by a hydrogen atom donor to yield the final hydrosulfonylated product. researchgate.netnih.gov

The mechanism proceeds in three key steps:

Radical Generation: this compound is reduced by an excited photocatalyst to form the 1-cyclobutylethanesulfonyl radical.

Radical Addition: The sulfonyl radical adds to an alkene, forming a new C-S bond and a carbon-centered radical.

Hydrogen Atom Transfer: A hydrogen atom donor, such as tris(trimethylsilyl)silane, transfers a hydrogen atom to the carbon radical, affording the final sulfone product and regenerating the catalyst. researchgate.netnih.gov

This method is notable for its operational simplicity and tolerance of a wide range of functional groups, making it suitable for late-stage functionalization. nih.govnih.gov

Table 4: Hypothetical Hydrosulfonylation Reactions

| Unsaturated Compound | Hydrogen Atom Donor | Product |

|---|---|---|

| Styrene | (TMS)₃SiH | 1-Cyclobutyl-1-(2-phenylethylsulfonyl)ethane |

The generation of a sulfonyl radical from this compound can also be harnessed to initiate annulation and cyclization reactions. These transformations often involve the intramolecular addition of the initially formed sulfonyl radical or a subsequent carbon-centered radical onto another unsaturated part of the molecule. For such a reaction to be feasible with this compound, the molecule would first need to be elaborated with additional functional groups, such as an alkene or alkyne, at a suitable position on the cyclobutyl ring or alkyl chain.

For instance, a derivative containing a distal double bond could undergo a radical cascade cyclization. Copper-catalyzed reactions have been shown to effect the cyclization of 3-aza-1,5-enynes with sulfonyl chlorides to produce dihydropyridines. rsc.org A similar strategy could be envisioned where a suitably designed substrate derived from this compound undergoes an intramolecular cyclization. The cyclobutyl moiety itself can participate in unique annulation reactions, although these are more commonly initiated through other chemical pathways. rsc.org

Radical Reactions of Sulfonyl Chlorides

Sulfonyl chlorides are well-established precursors for sulfonyl radicals under various reaction conditions, including photolysis, thermolysis, or through the use of radical initiators. These reactions are pivotal in forming carbon-sulfur or sulfur-heteroatom bonds. In the context of this compound, the generation of the corresponding 1-cyclobutylethane-1-sulfonyl radical opens pathways for several synthetic transformations.

Free-radical substitution reactions can be initiated, where the sulfonyl radical abstracts a hydrogen atom from a substrate, followed by the transfer of a chlorine atom. google.com Studies on similar sulfonyl chlorides have shown that the selectivity of hydrogen atom abstraction can differ from that of simple chlorine atoms, suggesting a complex chain mechanism. google.com For instance, the reaction of sulfonyl chlorides with alkanes can be initiated by compounds like azobisisobutyronitrile (AIBN), indicating a free-radical chain process. google.com

Furthermore, sulfonyl radicals derived from compounds like this compound can participate in radical addition reactions to unsaturated systems such as alkenes and alkynes. This process, often termed radical halosulfonylation, allows for the simultaneous introduction of the sulfonyl group and a halogen across a double or triple bond. chemrxiv.org This methodology is particularly valuable for accessing complex sulfonylated molecules. chemrxiv.org The general mechanism involves the addition of the sulfonyl radical to the unsaturated bond, followed by trapping of the resulting carbon-centered radical by a halogen atom from the starting sulfonyl chloride or another halogen source.

The table below summarizes typical conditions for generating sulfonyl radicals and their subsequent reactions.

| Initiation Method | Radical Species Generated | Subsequent Reaction Type | Potential Product Class |

| Photolysis (UV light) | 1-Cyclobutylethanesulfonyl radical | Addition to Alkenes/Alkynes | β-Chloro sulfones |

| Radical Initiator (e.g., AIBN) | 1-Cyclobutylethanesulfonyl radical | Hydrogen Abstraction | Sulfonated alkanes, Alkyl chlorides |

| Transition Metal Catalysis | 1-Cyclobutylethanesulfonyl radical | Cross-coupling Reactions | Aryl/Alkyl sulfones |

Research has also explored free radical cyclization reactions mediated by sulfonyl chlorides, demonstrating their utility in constructing cyclic systems. ncku.edu.tw While specific studies on this compound are not prevalent, the established reactivity of sulfonyl chlorides in radical processes provides a strong foundation for its potential applications in this area.

Ring Opening and Rearrangement Reactions of the Cyclobutane Moiety

The cyclobutane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated thermally, photochemically, or through catalysis, leading to the formation of linear butane derivatives.

One common ring-opening reaction for cyclobutanes is hydrogenation. In the presence of a metal catalyst such as nickel or platinum, the cyclobutane ring can be cleaved to form the corresponding open-chain alkane. pharmaguideline.comslideshare.net For this compound, this would result in a substituted hexane derivative. The conditions required for the hydrogenation of cyclobutane are typically harsher than those for cyclopropane due to the lower ring strain. pharmaguideline.com

Halogenation can also induce ring opening, particularly with bromine or chlorine, leading to 1,4-dihalobutane derivatives. pharmaguideline.comslideshare.net This reaction proceeds via an addition mechanism where the halogen adds across a carbon-carbon single bond of the cyclobutane ring.

Rearrangement reactions of the cyclobutane moiety itself are also a possibility, often driven by the formation of more stable carbocation intermediates. Acid-catalyzed rearrangements can lead to the formation of cyclopentane or methylcyclopropane derivatives, although these are more common in substituted cyclobutanes that can form stabilized carbocations. msu.edulibretexts.org For example, the treatment of a cyclobutanol with acid can induce a pinacol-type rearrangement, leading to a cyclopentanone. While the sulfonyl chloride group is not directly involved in promoting such rearrangements, its electronic influence on adjacent atoms could play a role in the reactivity of the cyclobutane ring.

The table below outlines potential ring-opening reactions for the cyclobutane moiety.

| Reaction Type | Reagents | Potential Product |

| Hydrogenation | H₂, Ni or Pt catalyst | Substituted n-hexane |

| Halogenation | Br₂ or Cl₂ in CCl₄ | 1,4-Dihalo-substituted hexane |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | Substituted cyclopentane derivatives |

These reactions highlight the potential of the cyclobutane ring in this compound to serve as a masked linear four-carbon unit, which can be revealed under specific synthetic conditions.

This compound as a Versatile Building Block in Complex Molecular Synthesis

Utility in Carbon-Sulfur Bond Formation

This compound is an excellent electrophile for the formation of carbon-sulfur bonds, a cornerstone of its utility in organic synthesis. The primary application in this context is the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry and materials science. ekb.egfrontiersrj.comsigmaaldrich.com

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding sulfonamides. ucl.ac.uk This reaction is highly efficient and tolerates a wide range of functional groups on the amine component. The resulting sulfonamides are often stable compounds with important biological activities. frontiersrj.com

Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These esters are not only stable compounds in their own right but can also serve as leaving groups in nucleophilic substitution reactions or as protecting groups for alcohols.

The versatility of this compound in C-S bond formation is summarized in the table below.

| Nucleophile | Product Class | Significance |

| Primary/Secondary Amines | Sulfonamides | Biologically active compounds, synthetic intermediates ekb.egucl.ac.uk |

| Alcohols/Phenols | Sulfonate Esters | Protecting groups, leaving groups, stable products |

| Organometallic Reagents (e.g., Grignard) | Sulfones | Stable, often crystalline compounds |

| Thiols | Thiosulfonates | Intermediates in sulfur chemistry |

These transformations underscore the role of this compound as a reliable building block for introducing the 1-cyclobutylethanesulfonyl moiety into a diverse range of molecules.

Generation and Utilization of Sulfene Intermediates

In the presence of a non-nucleophilic base, such as triethylamine, this compound can undergo dehydrochlorination to generate a highly reactive intermediate known as a sulfene. cdnsciencepub.comsemanticscholar.org Sulfenes are transient species that are not isolated but are trapped in situ with various reagents.

The primary utility of sulfenes lies in their participation in cycloaddition reactions. nih.gov For example, sulfenes can undergo a [2+2] cycloaddition with electron-rich alkenes, such as enamines, or with aldehydes and ketones to form four-membered heterocyclic rings known as thietane dioxides and β-sultones, respectively. cdnsciencepub.comresearchgate.net These reactions provide a powerful method for the construction of strained ring systems. nih.gov

Sulfenes can also act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder type reactions) with conjugated dienes, leading to the formation of six-membered sulfur-containing heterocycles. semanticscholar.org The reactivity and regioselectivity of these cycloadditions are governed by the electronic nature of both the sulfene and the trapping agent.

The table below illustrates the types of cycloaddition reactions involving sulfenes generated from this compound.

| Trapping Agent | Cycloaddition Type | Product Class |

| Alkenes (electron-rich) | [2+2] | Thietane dioxides |

| Aldehydes/Ketones | [2+2] | β-Sultones nih.govresearchgate.net |

| Dienes | [4+2] | Dihydrothiopyran dioxides |

| Imines | [2+2] | β-Sultams researchgate.net |

The generation of sulfenes from this compound provides a pathway to a variety of sulfur heterocycles, further expanding its synthetic utility. chemrxiv.org

Incorporation into Diverse Organic Scaffolds and Architectures

The unique combination of a reactive sulfonyl chloride group and a strained cyclobutane ring makes this compound a valuable building block for the synthesis of complex and diverse organic scaffolds. nih.gov The cyclobutane moiety is a desirable feature in medicinal chemistry as it can impart conformational rigidity and improve the metabolic stability and pharmacokinetic properties of drug candidates. nih.gov

Through the reactions described previously, such as sulfonamide formation, sulfone synthesis, and sulfene cycloadditions, the 1-cyclobutylethanesulfonyl group can be incorporated into a wide array of molecular architectures. For example, its use in the synthesis of heterocyclic compounds can lead to novel structures with potential biological activity. researchgate.netresearchgate.net The construction of cyclobutane-fused heterocyclic systems has been an area of active research. researchgate.netrsc.org

The ability to perform late-stage functionalization of complex molecules by introducing the 1-cyclobutylethanesulfonyl group is particularly attractive in drug discovery programs. nih.gov The robust nature of the sulfonylation reaction allows for the modification of advanced intermediates without the need for extensive synthetic redesign.

The following table provides examples of organic scaffolds that can be accessed using this compound.

| Scaffold Type | Synthetic Strategy | Potential Application |

| Complex Sulfonamides | Reaction with functionalized amines | Medicinal Chemistry ekb.egsigmaaldrich.com |

| Heterocyclic Systems | Sulfene cycloadditions, intramolecular sulfonylation | Agrochemicals, Pharmaceuticals semanticscholar.org |

| Conformationally Restricted Analogues | Incorporation of the cyclobutane ring | Drug Discovery nih.gov |

| Fused Ring Systems | Intramolecular radical or cycloaddition reactions | Materials Science |

Computational and Theoretical Investigations of 1 Cyclobutylethane 1 Sulfonyl Chloride and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the properties and reactivity of molecules like 1-Cyclobutylethane-1-sulfonyl chloride. figshare.comnih.gov DFT calculations allow for the detailed examination of electronic structure and its relationship to molecular geometry and chemical behavior. nih.gov For organosulfur compounds, DFT methods have been successfully applied to elucidate various molecular properties. figshare.com

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as structural optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Different DFT functionals and basis sets can be employed to achieve accurate geometries. mdpi.comrsc.org For instance, hybrid functionals like B3LYP are commonly used for organic molecules. figshare.com

Once the geometry is optimized, a range of electronic properties can be calculated to characterize the molecule. These properties provide insights into the molecule's reactivity and stability. Key electronic properties that would be investigated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a positive potential around the sulfur atom, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions. This analysis can reveal the nature of the bonding within the sulfonyl chloride group and the cyclobutane (B1203170) ring.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data) This table presents hypothetical DFT-calculated values for illustrative purposes.

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

DFT calculations are a valuable tool for mapping out the potential energy surface of a chemical reaction, which helps in elucidating the reaction mechanism. For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, DFT can be used to identify the reactants, products, intermediates, and, most importantly, the transition states. semanticscholar.org

The transition state is a high-energy structure that connects the reactants and products. Locating the transition state geometry is a critical step in understanding the reaction pathway. Frequency calculations are then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. For the hydrolysis of a sulfonyl chloride, DFT can model the approach of a water molecule and the subsequent departure of the chloride ion. researchgate.net

Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) for the reaction can be determined. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a key factor in determining the reaction rate. A lower activation energy implies a faster reaction.

Beyond activation energies, DFT calculations can also provide other important thermodynamic parameters, such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG). researchgate.net These parameters indicate whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions.

Table 2: Hypothetical Thermodynamic and Activation Parameters for the Hydrolysis of this compound This table presents hypothetical DFT-calculated values for illustrative purposes.

| Parameter | Value |

| Activation Energy (Ea) | 18.5 kcal/mol |

| Enthalpy of Reaction (ΔH) | -12.3 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 24.1 kcal/mol |

Molecular Modeling and Conformational Analysis of Cyclobutane-Containing Systems

The presence of a cyclobutane ring in this compound introduces significant conformational complexity due to the non-planar nature of the four-membered ring. dalalinstitute.comlibretexts.orglibretexts.org Molecular modeling techniques are essential for exploring the possible conformations and identifying the most stable ones.

Cyclobutane itself is not flat but adopts a puckered or "butterfly" conformation to relieve torsional strain, even though this slightly increases angle strain. dalalinstitute.comlibretexts.orglibretexts.org The bond angles in puckered cyclobutane are approximately 88 degrees, a deviation from the ideal 109.5 degrees for sp3-hybridized carbon atoms. libretexts.org This puckering results in two non-equivalent positions for substituents: axial and equatorial.

For this compound, the ethylsulfonyl chloride group can be in either a pseudo-axial or a pseudo-equatorial position on the puckered cyclobutane ring. Molecular modeling, using methods ranging from molecular mechanics to higher-level quantum mechanical calculations, can be employed to determine the relative energies of these conformers. The conformational preference will be influenced by steric interactions between the substituent and the hydrogen atoms on the cyclobutane ring. It is generally expected that the conformer with the bulky ethylsulfonyl chloride group in the pseudo-equatorial position would be more stable to minimize steric hindrance. researchgate.net

Theoretical Predictions of Reactivity and Selectivity in Sulfonyl Chloride Chemistry

Computational chemistry provides a framework for predicting the reactivity and selectivity of sulfonyl chlorides in various chemical transformations. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to attack by nucleophiles. Theoretical calculations can quantify this reactivity by examining various electronic parameters.

For this compound, DFT calculations can be used to compute reactivity indices such as the Fukui functions and local softness. These indices help to identify the most reactive sites within the molecule. It is anticipated that the sulfur atom would be the primary electrophilic center.

Furthermore, computational models can be used to predict the outcome of reactions with different nucleophiles. By calculating the activation energies for competing reaction pathways, it is possible to predict which product will be formed preferentially (selectivity). For instance, in reactions with ambident nucleophiles, calculations can help determine whether the reaction will occur at one nucleophilic center over another.

Computational Insights into Cyclobutane Ring Strain Effects on Chemical Processes

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. nih.govmasterorganicchemistry.commasterorganicchemistry.com This inherent strain energy can have a profound effect on the chemical reactivity of the molecule. masterorganicchemistry.com Computational methods are well-suited to quantify this strain and to explore its consequences on chemical processes.

The strain energy of cyclobutane is approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.com This stored energy can act as a driving force for reactions that lead to the opening of the four-membered ring, as this would relieve the strain. researchgate.net Computational studies can investigate potential reaction pathways that involve the cleavage of the cyclobutane ring in this compound under various conditions, such as thermal or photochemical activation.

Moreover, the ring strain can also influence the reactivity of the adjacent sulfonyl chloride group. The altered hybridization of the carbon atoms in the cyclobutane ring, a consequence of the strained bond angles, can affect the electronic properties of the substituent. masterorganicchemistry.com Theoretical calculations can probe these subtle electronic effects and provide insights into how the cyclobutane moiety modulates the reactivity of the sulfonyl chloride group compared to acyclic analogues. For example, the electron-withdrawing or -donating character of the cyclobutyl group attached to the ethylsulfonyl chain can be quantified and its impact on the electrophilicity of the sulfur atom can be assessed.

Stereochemical Aspects in the Chemistry of 1 Cyclobutylethane 1 Sulfonyl Chloride

Stereoisomerism and Chiral Properties of Cyclobutane (B1203170) Derivatives

Cyclobutane rings are not planar; they adopt a puckered or "folded" conformation to alleviate torsional strain that would arise from eclipsing interactions in a flat structure. masterorganicchemistry.comnih.govdalalinstitute.com This puckering is a dynamic process, with the ring rapidly flipping between equivalent conformations. masterorganicchemistry.com The presence of substituents on the ring significantly influences its stereochemical properties.

Disubstituted cyclobutanes can exist as cis and trans isomers, which are diastereomers with different spatial arrangements of substituents relative to the ring. libretexts.org For example, in a 1,3-disubstituted cyclobutane, the substituents can be on the same side (cis) or opposite sides (trans) of the ring. chemistryschool.net These configurational isomers cannot be interconverted by bond rotation and require the breaking and reforming of bonds to change from one to the other. chemistryschool.netyoutube.com

The introduction of substituents can also create chiral centers. For instance, a 1,2-disubstituted cyclobutane with two different substituents will have two chiral centers, leading to the possibility of enantiomers and diastereomers. Even with identical substituents, chirality can arise. In 1,2-disubstituted cyclopropanes (a related strained ring), the cis isomer is a meso compound due to a plane of symmetry, while the trans isomer exists as a pair of enantiomers. chemistryschool.net Similar principles apply to cyclobutanes, where the substitution pattern and symmetry determine whether the molecule is chiral. pearson.com The chiral cyclobutane core is a common motif in numerous natural products and pharmaceutical agents, highlighting the importance of understanding and controlling its stereochemistry. nih.govacs.orgnih.govrsc.org

Methodologies for Stereoselective Synthesis of Cyclobutyl-Substituted Compounds

The synthesis of cyclobutane derivatives with specific stereochemistry is a significant area of research, driven by the need for enantiomerically pure compounds for various applications. acs.org Key strategies involve controlling stereochemistry both during the formation of the four-membered ring and in the subsequent functionalization of a pre-existing cyclobutane scaffold.

Diastereoselective and Enantioselective Synthetic Approaches

Numerous methods have been developed to achieve high levels of diastereoselectivity and enantioselectivity in cyclobutane synthesis. rsc.org

[2+2] Cycloadditions: This is one of the most powerful methods for constructing cyclobutane rings. acs.orgacs.org Photochemical [2+2] cycloadditions, in particular, are frequently used. acs.org High levels of stereocontrol can be achieved through various strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the olefin reactants can direct the stereochemical outcome of the cycloaddition. nih.gov

Chiral Catalysts: Lewis acid-catalyzed [2+2] cycloadditions using chiral catalysts, such as titanium complexes, can induce high stereoselectivity. acs.org Chiral phosphoric acids with thioxanthone moieties have been used as catalysts in enantioselective photocycloadditions under visible light. organic-chemistry.org

Chiral Templates: Supramolecular chiral templates can shield one face of a reactant, leading to excellent regio-, diastereo-, and enantioselectivity in photocycloaddition reactions. nih.gov

Cascade Reactions: Efficient syntheses of enantioenriched cyclobutanes have been achieved through cascade reactions, such as an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, yielding products with excellent diastereo- and enantioselectivities (up to 12:1 dr, >99% ee). acs.orgnih.gov

Michael Additions: The diastereoselective and enantioselective synthesis of substituted cyclobutanes can be achieved via Michael additions to cyclobutene precursors. nih.govresearchgate.net For example, a sulfa-Michael addition using a chiral cinchona-based squaramide organocatalyst can produce thio-substituted cyclobutanes with high enantioselectivity (up to 99.7:0.3 er). rsc.orgrsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the highly diastereo- and enantioselective arylation of cyclobutenes, providing an efficient route to chiral cyclobutanes. rsc.org Additionally, Rh(III)-catalyzed reactions involving the C-C bond cleavage of alkylidenecyclopropanes offer a novel pathway for diastereoselective cyclobutane synthesis. acs.org

The table below summarizes some examples of stereoselective synthetic methods for cyclobutane derivatives.

| Reaction Type | Catalyst/Method | Substrates | Stereoselectivity |

| [2+2] Photocycloaddition | Chiral Hydrogen-Bonding Template | Isoquinolone & EWG-Alkenes | High regio-, diastereo-, and enantioselectivity |

| Cascade Allylic Etherification/[2+2] Cycloaddition | Iridium & Chiral Ligand | Allyl Acetates & Cinnamyl Alcohols | up to 12:1 dr, >99% ee |

| Sulfa-Michael Addition | Chiral Cinchona Squaramide | Cyclobutenes & Thiols | up to 99.7:0.3 er, >95:5 dr |

| Rh-Catalyzed Arylation | Rhodium & Chiral Diene Ligand | Cyclobutenes & Arylboronic acids | High diastereo- and enantioselectivity |

Control of Cyclobutane Ring Stereochemistry during Formation and Functionalization

Stereocontrol is crucial not only when creating the cyclobutane ring but also when modifying it.

During Ring Formation: As discussed, methods like [2+2] cycloadditions are primary avenues for stereocontrolled ring formation. acs.org The regio- and stereoselectivity of these reactions are often governed by the electronic properties of the reacting alkenes and the use of chiral influences. acs.org For instance, the cycloaddition of ketenes with alkenes often proceeds with complete regio- and stereoselectivity. acs.org Ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes can also produce fused cyclobutanes with high diastereocontrol over newly formed quaternary stereocenters. rsc.org

During Functionalization: Modifying an existing cyclobutane ring while controlling stereochemistry offers a complementary strategy. Asymmetric functionalization of prochiral cyclobutane derivatives is a powerful approach. rsc.org Catalyst-controlled C-H functionalization allows for the selective introduction of substituents at specific positions (e.g., C1 or C3) on an arylcyclobutane, leading to chiral 1,1-disubstituted or cis-1,3-disubstituted products simply by choosing the appropriate rhodium catalyst. cell.comnih.gov This method avoids relying on directing groups within the substrate and opens access to novel chemical structures. cell.com

Impact of Stereochemistry on Reaction Pathways and Product Selectivity

The specific stereochemistry of a cyclobutane derivative can profoundly influence its subsequent chemical transformations and physical properties. The strained nature of the four-membered ring means that reactions often proceed with a release of this strain, and the stereochemical arrangement of substituents can dictate the pathway of these reactions. nih.govacs.org

For example, the stereochemistry of reactants in a solid-state [2+2] cycloaddition, controlled by the crystal packing, determines which stereoisomer of the cyclobutane product is formed. nih.gov In the contraction of pyrrolidines to form cyclobutanes, the reaction proceeds through a 1,4-biradical intermediate. This transformation is stereospecific, with the stereochemistry of the starting pyrrolidine dictating that of the cyclobutane product, indicating that the final C-C bond formation is faster than bond rotation in the radical intermediate. acs.org

Furthermore, the stereochemical outcome of intramolecular [2+2] photocycloadditions can be controlled by substituents on the reactant, which direct the diastereoselectivity of the ring closure. acs.org The hydrolysis mechanism of cyclobutane-fused lactones is also influenced by the rigid four-membered ring, although its effect on the transition state structure for certain pathways (like the BAC2 mechanism) may be minor compared to less strained analogs. nih.gov

Future Directions and Emerging Research Avenues for 1 Cyclobutylethane 1 Sulfonyl Chloride Chemistry

Development of Novel, Sustainable, and Green Synthetic Methodologies

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or oxidative chlorination procedures that can be hazardous and environmentally taxing. rsc.org Future research into 1-Cyclobutylethane-1-sulfonyl chloride should prioritize the development of green and sustainable synthetic routes.

Emerging research has demonstrated the efficacy of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which offers a simple, worker-friendly, and economical alternative. organic-chemistry.org Another promising avenue involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, a method that proceeds under mild conditions and allows for the sustainable recycling of the succinimide (B58015) byproduct. organic-chemistry.orgresearchgate.net Continuous flow technologies could further enhance the safety and efficiency of these syntheses, allowing for precise control over reaction parameters and minimizing thermal runaway risks, which is particularly relevant for highly exothermic chlorination reactions. rsc.org

Future studies could focus on adapting these methods for the synthesis of this compound. A key challenge will be optimizing conditions to accommodate the sterically hindered secondary carbon center attached to the cyclobutane (B1203170) ring.

Table 1: Potential Green Synthesis Strategies for this compound

| Precursor Type | Reagents | Key Advantages | Representative Yields (Analogous Compounds) |

|---|---|---|---|

| S-Alkylisothiourea Salt | N-Chlorosuccinimide (NCS), Acetonitrile/Water | Mild conditions, recyclable byproduct, operational simplicity. organic-chemistry.org | 75-95% |

| Thiol / Disulfide | Oxone, KCl, Water | Uses water as a solvent, rapid reaction times, metal-free. rsc.org | 82-98% |

| Thiol | Ammonium Nitrate, HCl, O₂ (air) | Metal-free, uses oxygen as the terminal oxidant, reduced solvent use. rsc.org | 70-90% |

Exploration of Unconventional Reactivity Modes and Catalytic Systems

The sulfonyl chloride group is a versatile electrophile, traditionally used for the synthesis of sulfonamides, sulfonate esters, and sulfones. fiveable.menih.gov Future research should explore unconventional reactivity patterns for this compound, leveraging modern catalytic systems to forge new types of chemical bonds.

For instance, sulfonyl chlorides have been utilized as sources of sulfonyl radicals in transition metal-catalyzed reactions, including atom transfer radical polymerization (ATRP). quora.comcmu.edu The unique steric environment of this compound could influence the stability and reactivity of the corresponding sulfonyl radical, potentially leading to novel polymeric materials. Furthermore, photoredox catalysis could enable new transformations, such as desulfonylative coupling reactions where the sulfonyl chloride group acts as a leaving group to facilitate C-C or C-heteroatom bond formation.

Catalytic enantioselective sulfonylation reactions, perhaps mediated by peptide-based catalysts, could be explored for the desymmetrization of meso-diols, where the bulky cyclobutylethyl group might enhance stereochemical control. nih.gov Investigating its role in copper-catalyzed C-S coupling reactions with boronic acids could also yield novel diaryl or alkyl-aryl sulfones under mild conditions. researchgate.net

Advanced Applications in Complex Target Molecule Synthesis and Chemical Biology

The inherent reactivity of the sulfonyl chloride functional group makes it an excellent handle for the late-stage functionalization of complex molecules. nih.govresearchgate.net The introduction of the 1-cyclobutylethylsulfonyl moiety into bioactive scaffolds could significantly alter their pharmacological profiles.

In complex molecule synthesis, this compound could serve as a key building block. Its rigid, three-dimensional cyclobutane unit can act as a conformational lock, restricting the flexibility of a molecule and potentially increasing its binding affinity and selectivity for a biological target. ru.nllifechemicals.com This strategy has been successfully employed in drug candidates to improve metabolic stability and optimize pharmacokinetic properties. pharmablock.com

In chemical biology, the sulfonyl chloride can be used to covalently modify proteins or other biomolecules. Sulfonyl fluorides, which can be derived from sulfonyl chlorides, are known to react selectively with residues like serine, tyrosine, and lysine, making them valuable as reactive probes for activity-based protein profiling. enamine.net The cyclobutane group could serve as a unique tag or steric modulator in such probes, helping to map enzyme active sites or identify novel binding pockets.

Interdisciplinary Research Integrating this compound in Materials Science and Medicinal Chemistry Lead Identification

The integration of this compound into interdisciplinary research offers exciting prospects in both materials science and medicinal chemistry.

Materials Science: The use of sulfonyl chlorides as initiators for living radical polymerization presents an opportunity to create novel polymers with precisely controlled architectures. cmu.edu The bulky cyclobutane group of this compound could impart unique physical properties to the resulting polymers, such as increased thermal stability, altered solubility, or specific mechanical responses. Cyclobutane derivatives have already found applications in producing stress-responsive polymers, and incorporating the sulfonyl group could add another layer of functionality. lifechemicals.com

Medicinal Chemistry Lead Identification: The cyclobutane ring is increasingly recognized as a valuable motif in drug discovery. nih.gov It can serve as a bioisostere for other groups, improve metabolic stability, reduce planarity, and fill hydrophobic pockets in target proteins. ru.nl Sulfonamides, readily synthesized from sulfonyl chlorides, are a cornerstone of medicinal chemistry, found in a wide array of antibacterial, anticancer, and anti-inflammatory drugs. nih.gov

A forward-thinking research program would involve synthesizing a library of sulfonamides derived from this compound and screening them against various biological targets. The combination of the proven sulfonamide pharmacophore with the underexplored, sterically demanding cyclobutane unit could lead to the identification of novel lead compounds with improved potency, selectivity, and drug-like properties. pharmablock.comnih.gov

Table 2: Potential Applications in Interdisciplinary Fields

| Field | Application Area | Rationale |

|---|---|---|

| Materials Science | Polymer Synthesis (Initiator) | Bulky cyclobutane group may impart unique thermal or mechanical properties to polymers. cmu.edu |

| Stress-Responsive Materials | Cyclobutane moieties are known to be useful in mechanochemistry and stress-responsive systems. lifechemicals.com | |

| Medicinal Chemistry | Lead Compound Libraries | Sulfonamides are a privileged scaffold; the cyclobutane group can enhance metabolic stability and 3D complexity. nih.govnih.gov |

| Fragment-Based Drug Discovery | The cyclobutylethylsulfonyl fragment offers a unique combination of size, shape, and reactivity for screening. |

| Chemical Biology | Covalent Probes | Derivatization to sulfonyl fluoride (B91410) for selective modification of protein residues; cyclobutane acts as a unique tag. enamine.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.